N-(5-(4-methoxybenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide
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Overview
Description
N-(5-(4-methoxybenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a benzothiadiazole moiety, and a carboxamide group
Scientific Research Applications
Chemistry
In chemistry, N-(5-(4-methoxybenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Its thiazole and benzothiadiazole moieties are known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Medicine
In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. The compound’s ability to interact with biological targets makes it a candidate for the development of new drugs for treating diseases such as cancer and infectious diseases .
Industry
Industrially, this compound can be used in the development of new materials with specific electronic, optical, or mechanical properties. Its structure allows for the fine-tuning of these properties through chemical modifications.
Mechanism of Action
Target of Action
It’s worth noting that thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of targets.
Mode of Action
Some thiazole derivatives have been found to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death
Biochemical Pathways
For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .
Result of Action
Some thiazole derivatives have shown potent growth inhibition properties with ic50 values generally below 5 μm against various human cancer cell lines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-methoxybenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxybenzylamine with α-haloketones under basic conditions.
Coupling with Benzo[d][1,2,3]thiadiazole: The thiazole intermediate is then coupled with benzo[d][1,2,3]thiadiazole-5-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce solvent use and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups on the benzothiadiazole ring, converting them to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and benzothiadiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium azide (NaN₃).
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of amino derivatives of the benzothiadiazole ring.
Substitution: Various substituted thiazole and benzothiadiazole derivatives depending on the reagents used.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea: Similar in structure but with a urea linkage instead of a carboxamide.
2-(Benzo[d]thiazol-2-yl)-6-methylphenol: Contains a benzothiazole ring but lacks the benzothiadiazole moiety.
N-(5-(4-Methoxybenzyl)-1,3-thiazol-2-yl)-2-nitrobenzamide: Similar structure with a nitro group on the benzamide.
Uniqueness
N-(5-(4-methoxybenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide is unique due to the combination of its thiazole and benzothiadiazole rings, which confer distinct electronic and steric properties. This uniqueness allows it to interact with a broader range of biological targets and participate in diverse chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S2/c1-24-13-5-2-11(3-6-13)8-14-10-19-18(25-14)20-17(23)12-4-7-16-15(9-12)21-22-26-16/h2-7,9-10H,8H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMFQXSFTWZGDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(C=C3)SN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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